Product packaging for 2-Chloro-6,7-difluoroquinazoline(Cat. No.:CAS No. 1233932-19-8)

2-Chloro-6,7-difluoroquinazoline

Cat. No.: B1433599
CAS No.: 1233932-19-8
M. Wt: 200.57 g/mol
InChI Key: HTUKNBYKVIZQFZ-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Heterocyclic System in Advanced Organic Chemistry

The quinazoline ring system is a versatile and important pharmacophore in medicinal chemistry. derpharmachemica.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. ijrar.orgnih.gov The inherent chemical features of the quinazoline core, such as its ability to participate in various chemical transformations and interactions, make it an attractive template for the development of new therapeutic agents and functional materials. nih.gov The presence of nitrogen atoms in the ring system allows for hydrogen bonding and coordination with biological targets, a key aspect of its pharmacophoric nature. researchgate.net

Strategic Incorporation of Fluorine Atoms in Quinazoline Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their properties. In the context of quinazoline chemistry, the strategic placement of fluorine atoms is a powerful tool for fine-tuning molecular characteristics. nih.gov This approach has led to the development of a new generation of bioactive compounds with improved pharmacological profiles.

The high electronegativity of fluorine significantly influences the electronic distribution within the quinazoline ring. researchgate.net This can lead to a downshift in the frontier molecular orbital energy levels, affecting the molecule's reactivity. researchgate.net For instance, the presence of fluorine can enhance the electrophilicity of certain positions on the quinazoline ring, making them more susceptible to nucleophilic attack. acs.org This altered reactivity is a key consideration in the synthetic routes designed to produce functionalized quinazoline derivatives.

Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can have a profound impact on the molecule's conformation and its interactions with other molecules. researchgate.netnih.gov Intramolecular C-H···F hydrogen bonds can play a significant role in dictating the three-dimensional shape of a molecule. nih.gov Furthermore, intermolecular interactions involving fluorine can influence crystal packing and the formation of supramolecular structures. nih.gov These subtle yet significant forces are crucial in determining how a fluorinated quinazoline derivative will bind to its biological target.

Chemical Profile of 2-Chloro-6,7-difluoroquinazoline

PropertyValue
IUPAC Name 4-Chloro-6,7-difluoroquinazoline
Molecular Formula C₈H₃ClF₂N₂
CAS Number 21088278

This data is compiled from public chemical databases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClF2N2 B1433599 2-Chloro-6,7-difluoroquinazoline CAS No. 1233932-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUKNBYKVIZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformative Potential of 2 Chloro 6,7 Difluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline (B50416) chemistry, enabling the replacement of leaving groups on the heterocyclic ring with various nucleophiles.

Regioselectivity of Nucleophilic Attack at C2 and C4 Positions

In quinazoline systems, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity has been observed in various quinazoline derivatives. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs exclusively at the C4 position. nih.gov This selectivity is attributed to the electronic properties of the quinazoline ring system.

However, the presence of multiple halogens can lead to more complex reactivity patterns. In the case of 2,4,7-trichloroquinazoline, a strategy of temporarily deactivating the highly reactive C4 position by substitution with isopropyl mercaptan allows for subsequent nucleophilic attack at the C2 position. nih.gov This highlights the ability to control regioselectivity through strategic blocking and activation. Similarly, studies on 2,6-dihalopurines, which share structural similarities with dihaloquinazolines, have shown that the regioselectivity of nucleophilic attack can be controlled. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. studfile.net

Stereoelectronic Effects of Fluoro-Substituents on SNAr Pathways

The position of the fluoro-substituents is also critical. In many cases, nucleophilic attack is favored at positions para to the fluorine atoms. researchgate.net This is due to the effective delocalization and stabilization of the negative charge in the intermediate. The unique electronic properties of fluorine have been harnessed in the synthesis of various fluorinated heterocyclic compounds, including those with potential biological activity. acs.org

Mechanistic Insights into SNAr Processes in Fluorinated Quinazolines

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway. stackexchange.com The first step, which is typically rate-determining, involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. stackexchange.com The presence of electron-withdrawing groups, such as fluorine atoms, is crucial for stabilizing this intermediate. stackexchange.com The second step involves the rapid elimination of the leaving group, restoring the aromaticity of the ring. stackexchange.com

Kinetic isotope effect studies have been instrumental in elucidating the finer details of these mechanisms. For instance, leaving group fluorine kinetic isotope effects have been used to determine the rate-limiting step in SNAr reactions. researchgate.net Mechanistic investigations have also explored various reaction conditions, including the role of solvents and the steric hindrance of the nucleophile, in influencing the reaction pathway. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of halogenated quinazolines, including 2-Chloro-6,7-difluoroquinazoline. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of substituted quinazoline derivatives. nih.govscilit.com

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are widely employed for their efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. nih.gov It is a highly versatile method for forming Csp2–Csp2 bonds and is favored for its use of relatively non-toxic and stable boron reagents. nih.govlibretexts.org Optimized conditions for Suzuki-Miyaura reactions of halogenated heteroaromatics often involve the use of palladium catalysts like Pd(PPh3)4 or Pd(OAc)2 in the presence of a base. nih.govstudfile.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov It is a primary method for the synthesis of arylalkynes. nih.gov Copper-free Sonogashira protocols have also been developed, expanding the reaction's scope and applicability. snu.edu.in

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org While the toxicity of organostannanes is a drawback, the reaction is highly reliable for forming Csp2–Csp2 linkages, especially in complex syntheses. wikipedia.orgnih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst SystemBond Formed
Suzuki-Miyaura Organoboron compound + Organic halide/triflatePalladium catalyst + BaseCsp2–Csp2
Sonogashira Terminal alkyne + Aryl/vinyl halidePalladium catalyst + Copper(I) co-catalystCsp2–Csp
Stille Organotin compound + Organic halidePalladium catalystCsp2–Csp2

Regioselective Functionalization of Polyhalogenated Quinazoline Rings

The presence of multiple halogen atoms on the quinazoline ring allows for sequential and regioselective functionalization. The different reactivities of the halogenated positions can be exploited to introduce various substituents in a controlled manner.

In polyhalogenated systems, the order of reactivity often follows the trend I > Br > Cl, and the position on the ring also plays a crucial role. libretexts.org For instance, in 2,4-dichloroquinazolines, cross-coupling reactions typically occur selectively at the more electrophilic C4 position. nih.gov

Strategies to achieve regioselectivity include:

Sequential Cross-Coupling: By carefully controlling the reaction conditions and the choice of catalyst, different positions can be functionalized in a stepwise manner. For example, in 2,4,7-trichloroquinazoline, initial Suzuki coupling can be directed to the C4 position, followed by functionalization at the C2 and C7 positions. nih.gov

Temporary Deactivation: As mentioned earlier, a highly reactive position can be temporarily blocked with a protecting group, allowing for reactions to occur at less reactive sites. The protecting group can then be removed to allow for further functionalization. nih.gov

Directed Metalation: The use of directing groups can guide metalation to a specific position, enabling subsequent cross-coupling at that site. This approach offers another layer of control over the regioselectivity of functionalization. acs.orgnih.gov

These regioselective strategies are crucial for the synthesis of highly functionalized and structurally diverse quinazoline derivatives with potential applications in various fields of chemistry. nih.gov

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

The reactivity of the C-Cl bond in this compound lends itself to a variety of transition metal-catalyzed cross-coupling reactions. These transformations are pivotal for introducing molecular diversity and constructing complex molecular architectures. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general reactivity of chloroquinazolines and the utility of transition metals in C-F bond functionalization provide a strong basis for its potential.

Copper-catalyzed reactions, for instance, are well-established for forming C-N, C-O, and C-S bonds. It is anticipated that this compound would readily participate in Ullmann-type couplings with various nucleophiles. Furthermore, a copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes has been described, leading to functionalized quinazolines. rsc.org This suggests that N-oxidation of the this compound core could open pathways to further functionalization at other positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are also highly relevant. These methods would allow for the introduction of a wide array of aryl, vinyl, and amino substituents at the 2-position, significantly expanding the chemical space accessible from this starting material. The unique electronic properties conferred by the fluorine atoms can influence the reactivity and efficiency of these catalytic cycles.

Recent advancements in transition-metal-catalyzed asymmetric defluorinative reactions highlight the potential for functionalizing C-F bonds. rsc.org While typically more challenging than C-Cl bond activation, these methods could, in principle, be applied to the 6,7-difluoro substituents under specific catalytic conditions, offering a novel approach to regioselective derivatization. rsc.org

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound

Reaction TypeCatalystPotential ReactantExpected Product
Suzuki CouplingPalladiumArylboronic acid2-Aryl-6,7-difluoroquinazoline
Buchwald-HartwigPalladiumAmine2-Amino-6,7-difluoroquinazoline
Ullmann CondensationCopperAlcohol/Phenol2-Alkoxy/Aryloxy-6,7-difluoroquinazoline
Sonogashira CouplingPalladium/CopperTerminal alkyne2-Alkynyl-6,7-difluoroquinazoline

Other Significant Chemical Transformations

Beyond metal-catalyzed processes, this compound is amenable to a range of other chemical modifications, further underscoring its utility as a synthetic building block.

The nitrogen atoms of the quinazoline ring, N1 and N3, present opportunities for derivatization, which can modulate the electronic properties and biological activity of the resulting compounds. Alkylation at these positions is a common strategy. While direct alkylation of this compound might be challenging due to the electron-withdrawing nature of the substituents, it is a known reaction for the general quinazoline scaffold.

N-oxidation is another important transformation. Oxidation of a quinazoline can yield the corresponding N-oxide, which can then serve as a precursor for further functionalization. For example, quinazoline itself, upon treatment with hydrogen peroxide in acidic conditions, can form 3,4-dihydro-4-oxoquinazoline. nih.gov This suggests that under controlled oxidative conditions, the N3 atom of this compound could be oxidized, potentially leading to quinazolinone derivatives.

The introduction of heterocyclic and aromatic groups is a cornerstone of drug discovery, often enhancing biological activity and modulating physicochemical properties. derpharmachemica.com The reactive C2-chloro group of this compound is an ideal handle for nucleophilic aromatic substitution (SNAr) reactions.

Aromatic and heterocyclic amines can readily displace the chlorine atom to form 2-amino-quinazoline derivatives. For instance, a general procedure involves refluxing a 2,4-dichloroquinazoline (B46505) with an appropriate aniline (B41778) derivative in a solvent like isopropanol (B130326) to yield the corresponding 2-chloro-4-(arylamino)quinazoline. derpharmachemica.comresearchgate.net A similar approach can be envisioned for this compound, reacting it with various anilines or heterocyclic amines to generate a library of substituted quinazolines.

The incorporation of heterocyclic moieties can significantly influence the therapeutic potential of the quinazoline core. derpharmachemica.com For example, quinazoline derivatives incorporating 1,3,4-thiadiazole (B1197879) rings have been explored for their biological activities. nih.gov

Table 2: Examples of Heterocyclic and Aromatic Moieties for Introduction

Reactant TypeExamplePotential Product
Aromatic AmineAnilineN-phenyl-6,7-difluoroquinazolin-2-amine
Heterocyclic Amine4-aminopyridineN-(pyridin-4-yl)-6,7-difluoroquinazolin-2-amine
ThiolThiophenol6,7-difluoro-2-(phenylthio)quinazoline
AlcoholPhenol6,7-difluoro-2-phenoxyquinazoline

The quinazoline ring system can undergo both oxidative and reductive transformations, altering its structure and reactivity.

Oxidation: Oxidation of the quinazoline ring can lead to the formation of quinazolinones or other oxidized species. nih.gov For instance, oxidation of quinazoline with potassium permanganate (B83412) in an alkaline medium can yield 3,4-dihydro-6,4-oxoquinazoline. nih.gov In the context of this compound, such oxidative processes could potentially lead to the corresponding 4-oxo derivative, a common scaffold in pharmacologically active molecules. Furthermore, the discovery of quinazolinediones as redox modulators in cancer therapy highlights the importance of oxidative modifications of the quinazoline core. nih.gov

Reduction: Reduction of the quinazoline system can afford dihydro- or tetrahydroquinazolines. Catalytic hydrogenation of quinazoline typically results in the formation of 3,4-dihydroquinazoline. nih.gov More potent reducing agents like sodium amalgam can lead to 1,2,3,4-tetrahydroquinazoline. nih.gov Applying these reductive methods to this compound would provide access to non-aromatic, fluorinated quinazoline derivatives, expanding the structural diversity of compounds accessible from this starting material. The specific outcome of the reduction would likely depend on the choice of reducing agent and reaction conditions.

Based on a comprehensive search for existing scientific literature, detailed computational and theoretical studies focusing specifically on "this compound" are not publicly available at this time. Research providing specific data for the requested analyses—including molecular orbital analysis, electrostatic potential mapping, reactivity predictions using Density Functional Theory (DFT), and conformational analysis—could not be located for this particular compound.

The available research on related compounds, such as other halogenated quinazolines and quinolines, offers insights into the general computational chemistry of this class of molecules. For instance, studies on similar structures often involve:

Electronic Structure and Reactivity: Theoretical calculations on halogenated quinazolines have been used to determine bond dissociation energies, which helps in predicting the relative reactivity of different halogen-carbon bonds in cross-coupling reactions.

DFT and Spectroscopic Studies: For related molecules like 2-chloro-6-methoxypyridine, DFT has been employed to compute vibrational frequencies and analyze electronic spectra, showing good agreement with experimental data.

Molecular Modeling: In silico approaches, including molecular docking and molecular dynamics simulations, have been utilized for other halogenated quinoline derivatives to investigate their potential as inhibitors for biological targets like monoamine oxidase (MAO). These studies often include analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces to understand the chemical behavior and reactive sites of the molecules.

However, without specific studies on this compound, it is not possible to generate a scientifically accurate article with the detailed data tables and in-depth findings required by the provided outline for this exact compound. The creation of such specific data would require novel, dedicated computational research.

Computational and Theoretical Investigations of 2 Chloro 6,7 Difluoroquinazoline and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Conformations and Energy Landscapes

Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative stabilities of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the optimized geometries of different possible conformations and to map the potential energy surface, which helps in identifying the most stable, low-energy forms of a molecule.

For a molecule like 2-Chloro-6,7-difluoroquinazoline, a conformational analysis would typically explore the rotational barriers around any single bonds, if substituents were present that allow for such rotation. However, given the rigid, fused-ring structure of the quinazoline (B50416) core itself, the primary focus of such a study would be on the planarity of the ring system and the orientation of the chloro-substituent relative to the ring. The energy landscape would likely show a deep energy minimum corresponding to a near-planar conformation, as is typical for aromatic heterocyclic systems.

Despite the utility of these methods, no specific studies detailing the preferred conformations or the energy landscape of this compound have been found. Consequently, no data on dihedral angles, relative energies of conformers, or energy barriers to conformational changes can be presented.

Influence of Fluorine Atoms on Conformational Preferences

In the context of this compound, the two fluorine atoms on the benzene (B151609) ring would be expected to have a significant impact on the electronic distribution of the quinazoline system. A theoretical investigation would likely focus on how the strong electron-withdrawing nature of the fluorine atoms affects the geometry and planarity of the bicyclic system. It is plausible that the C-F bonds would slightly alter the bond lengths and angles within the benzene portion of the quinazoline core.

However, a specific computational analysis detailing the precise influence of the 6,7-difluoro substitution on the conformational preferences of the 2-chloroquinazoline skeleton is not available in the current body of scientific literature. Therefore, no comparative data on bond lengths, bond angles, or electrostatic potential surfaces demonstrating the specific effects of these fluorine atoms can be provided.

Advanced Spectroscopic Characterization and Structural Proof

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloro-6,7-difluoroquinazoline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Assignment

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons. For instance, in a related compound, 4,7-dichloro-6-nitroquinazoline (B182880), the proton signals appear as singlets at 9.18 ppm, 8.76 ppm, and 8.30 ppm in a CDCl₃ solvent. mdpi.com The specific chemical shifts and coupling constants in the ¹H NMR spectrum of this compound are crucial for assigning the protons to their exact positions on the quinazoline (B50416) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. In a similar quinazoline derivative, the carbon signals were observed at specific chemical shifts, allowing for the identification of each carbon atom in the molecule. mdpi.com For this compound, the ¹³C NMR spectrum would show distinct peaks for each of the eight carbon atoms, with their chemical shifts influenced by the adjacent chloro, fluoro, and nitrogen substituents.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool. This technique is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide direct evidence for the positions of the fluorine atoms on the quinazoline core and can reveal through-space interactions with nearby protons. semanticscholar.org

Table 1: Representative NMR Data for Substituted Quinazolines

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 9.18 s - H-2
¹H 8.76 s - H-5
¹H 8.30 s - H-8
¹³C 163.6 - - C-4
¹³C 156.9 - - C-2
¹³C 151.6 - - C-8a

Note: Data is for the related compound 4,7-dichloro-6-nitroquinazoline and serves as an illustrative example. mdpi.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regioselectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and confirming the regioselectivity of the substitutions on the quinazoline ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.edunih.gov This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide crucial information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. lcms.cznih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected monoisotopic mass for C₈H₃ClF₂N₂ can be calculated and compared to the experimental value obtained from the HRMS analysis, providing strong evidence for the molecular formula. mdpi.com

Table 2: Expected HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass
C₈H₃ClF₂N₂ 200.0007

Note: This is a calculated value and would be confirmed by experimental HRMS data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands for:

C-Cl stretching vibrations, typically in the range of 850-550 cm⁻¹. orgchemboulder.com

C-F stretching vibrations.

C=N and C=C stretching vibrations within the quinazoline ring system, generally appearing in the 1650-1450 cm⁻¹ region. nih.gov

Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Halogenated Quinazolines

Functional Group Absorption Range (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch 1650 - 1550
C=C Stretch (Aromatic) 1600 - 1450
C-Cl Stretch 850 - 550

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.netnih.gov If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the substitution pattern on the quinazoline ring. mdpi.com The resulting crystal structure would serve as the ultimate proof of the compound's identity.

Based on a comprehensive search of available resources, information specifically detailing the role of This compound as a synthetic intermediate is not available. The search results consistently refer to structurally similar but distinct compounds, most notably 2,4-dichloro-6,7-dimethoxyquinazoline and 2-chloro-4-amino-6,7-dimethoxyquinazoline.

These related compounds are extensively documented as versatile intermediates in the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. For instance, 2,4-dichloro-6,7-dimethoxyquinazoline serves as a common precursor for creating 2-chloro-4-aminoquinazoline derivatives through regioselective nucleophilic aromatic substitution at the C4 position. These derivatives are foundational scaffolds in medicinal chemistry for developing compounds with various therapeutic applications.

However, without specific data or research literature on "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on this compound. The critical difference in the substituent groups (difluoro vs. dimethoxy) significantly alters the chemical properties and reactivity of the quinazoline core, making it improper to extrapolate findings from one compound to the other.

Therefore, the requested article on "this compound" cannot be generated at this time due to a lack of specific scientific literature in the provided search results.

Structure Activity Relationship Sar Studies for Analogue Design Chemical Aspects Only

Influence of Fluorine Substitution Pattern on Chemical Properties Relevant to Molecular Interactions

The presence and position of fluorine atoms on the quinazoline (B50416) ring are critical determinants of the molecule's chemical properties, which in turn dictate its potential for molecular interactions. Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution of the aromatic system.

The difluoro substitution at the 6 and 7-positions of the quinazoline core significantly modulates the molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions. Fluorination is a well-established strategy in medicinal chemistry to enhance the binding affinity of a ligand to its target protein. core.ac.uk The introduction of fluorine can alter the pKa of nearby functional groups, influencing the ionization state of the molecule and its ability to participate in hydrogen bonding or other electrostatic interactions. nih.gov

For instance, the substitution of hydrogen with fluorine can lead to a lower pKa for nearby protic groups, making them more acidic, while basic groups become less basic. nih.gov This modification can be crucial for optimizing interactions within a protein's binding pocket. The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. wikipedia.org However, its unique electronic properties can lead to favorable orthogonal interactions, such as those with backbone amides or other polarized groups within a binding site, which are not possible with hydrogen.

Systematic Derivatization and its Impact on Binding Site Interactions (Theoretical and in vitro Binding Affinity Studies, excluding biological outcomes)

Systematic derivatization of the 2-chloro-6,7-difluoroquinazoline core is a fundamental approach to explore its SAR and to optimize its binding affinity for a specific target. The primary point of derivatization is the 2-chloro position, which is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Theoretical and in vitro binding affinity studies are essential tools to rationalize the impact of these modifications. Molecular docking studies can predict how different substituents at the 2-position will orient themselves within a binding pocket and what types of interactions they will form. For example, introducing a bulkier group might lead to steric clashes, while a group with hydrogen bond donors or acceptors could form new, favorable interactions.

A hypothetical derivatization strategy and its potential impact on binding affinity are presented in the table below. This table is illustrative and based on general principles of medicinal chemistry.

Derivative Substituent at C2 Hypothesized Impact on Binding Interaction
Analog 1 -NH-ArylPotential for π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site. Substitution on the aryl ring could further modulate affinity.
Analog 2 -O-AlkylIntroduction of flexibility and potential for hydrophobic interactions. The oxygen atom can act as a hydrogen bond acceptor.
Analog 3 -S-HeterocycleThe sulfur atom can participate in non-covalent interactions. The heterocyclic ring could form specific hydrogen bonds or occupy a distinct pocket.

In vitro binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), would be required to experimentally validate these theoretical predictions and to quantify the binding affinities (e.g., Kd or IC50 values) of the synthesized analogs.

Exploration of Bioisosteric Modifications around the this compound Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to fine-tune a molecule's properties. wikipedia.orgnih.govspirochem.com For the this compound core, several bioisosteric modifications can be envisioned to improve binding affinity, selectivity, or other chemically relevant properties.

One key area for bioisosteric replacement is the 2-chloro group itself. While the chloro group is a good leaving group for synthesis, it may not be optimal for binding interactions in all cases. Bioisosteric replacements for a chloro group can include other halogens, a trifluoromethyl group (-CF3), a cyano group (-CN), or even a methyl group (-CH3), although the latter has different electronic properties. cambridgemedchemconsulting.com Each of these replacements would alter the local electronics, sterics, and potential for intermolecular interactions. For example, a -CF3 group is highly lipophilic and can participate in orthogonal multipolar interactions, while a -CN group can act as a hydrogen bond acceptor.

Finally, the fluorine atoms at the 6 and 7-positions could be subject to bioisosteric replacement. While fluorine is often considered a bioisostere for hydrogen, other small, polar groups could be considered. For instance, replacement with a hydroxyl (-OH) or a methoxy (B1213986) (-OCH3) group would significantly alter the hydrogen bonding potential and electronics of the benzene (B151609) ring portion of the molecule.

The following table outlines potential bioisosteric modifications for the this compound core.

Original Group Position Potential Bioisosteric Replacement(s) Rationale for Replacement
-Cl2-CF3, -CN, -CH3To modulate electronics, lipophilicity, and specific interactions.
QuinazolineCoreQuinoline, Quinoxaline, Pyrido[2,3-d]pyrimidineTo alter nitrogen positions and fine-tune hydrogen bonding patterns.
-F6, 7-OH, -OCH3To introduce hydrogen bond donor/acceptor capabilities and alter electronic properties.

The successful application of these bioisosteric strategies relies on a deep understanding of the target's binding site topology and the specific interactions that are critical for high-affinity binding.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6,7-difluoroquinazoline, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves halogenation of quinazoline precursors. For example, fluorination and chlorination steps may use reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (MS) further corroborates molecular weight. For analogs, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is essential for distinguishing fluorine substituents at positions 6 and 7, while ¹H NMR identifies proton environments near chlorine.
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature).
  • X-ray Crystallography : Resolves crystal structure ambiguities when single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DOE) to evaluate variables:
  • Temperature : Elevated temperatures (80–120°C) may accelerate halogenation but risk decomposition.
  • Catalysts : Lewis acids (e.g., FeCl₃) can improve regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent hydrolysis.
    Statistical tools (e.g., ANOVA) identify significant factors, while kinetic studies optimize time-to-yield ratios .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., chloro vs. fluoro at position 2).
  • Control Experiments : Test for off-target interactions using knockout models or competitive inhibitors.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at intervals (0–72 hrs).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots.
  • Mass Spectrometry : Identify hydrolytic byproducts (e.g., hydroxylation at position 2) to infer degradation pathways .

Data Management and Validation

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Detailed Protocols : Document exact reagent grades, solvent drying methods, and inert gas purging steps.
  • Analytical Cross-Validation : Compare NMR/MS data with published spectra (e.g., CAS registry 209909-13-7 for analogs).
  • Collaborative Trials : Share samples with independent labs for parallel synthesis and analysis to confirm reproducibility .

Notes on Evidence Utilization

  • Physical properties (e.g., boiling point, density) are inferred from structurally similar compounds like 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine .
  • CAS registry data (e.g., 407-22-7 for related quinazolines) aids in cross-referencing synthesis protocols .
  • Methodological rigor aligns with best practices in kinetic studies and DOE .

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6,7-difluoroquinazoline
Reactant of Route 2
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2-Chloro-6,7-difluoroquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.